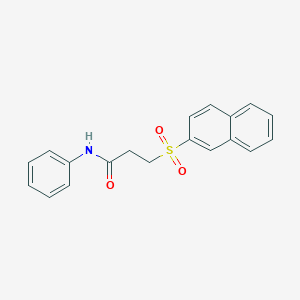![molecular formula C20H17N5O3S B270349 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that the compound exhibits its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound also possesses antimicrobial activity by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. The compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
Several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be identified. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Another direction is to explore the compound's mechanism of action and its interactions with biological targets. Additionally, future research could focus on improving the compound's solubility and bioavailability to enhance its efficacy in various applications.
Conclusion:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a promising compound that has shown potential in various fields of science, including medicine and biochemistry. The compound's broad-spectrum activity against various microorganisms and cancer cells, as well as its anti-inflammatory properties, make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of science.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves the reaction of 2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetic acid with 1,2-dihydroxybenzene-3,6-dimethyl in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of science, including medicine and biochemistry. The compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
|---|---|
Molecular Formula |
C20H17N5O3S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N5O3S/c1-25-14-5-3-2-4-13(14)18-19(25)22-20(24-23-18)29-11-17(26)21-12-6-7-15-16(10-12)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,21,26) |
InChI Key |
SEICYBYRDXVTKL-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)







![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)



![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
